ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound belongs to the 2,3-dihydro-1,3-thiazole class, characterized by a partially saturated thiazole ring. Its structure includes:
- Ethyl ester at position 3.
- 3,4-Dimethyl substituents on the dihydrothiazole ring.
- (2Z)-Configuration of the imino group derived from 2-phenoxyacetic acid.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-15(20)14-11(2)18(3)16(23-14)17-13(19)10-22-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDHPQQBSBEWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=CC=C2)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 3,4-dimethylthiazole with ethyl chloroformate and phenoxyacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrothiazole Derivatives
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl
- Structural Differences: Lacks the phenoxyacetyl group; instead, the imino group is ethyl-substituted.
- Synthesis : Prepared via a one-pot method involving thiourea, ethyl acetoacetate, and ethyl chloroacetate under basic conditions .
- Key Data: Property Target Compound Ethyl-Substituted Analog Imino Group Substituent Phenoxyacetyl Ethyl Melting Point Not reported 148–150°C (Literature) Synthetic Complexity Likely higher Moderate (one-pot)
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) Acetate Derivatives
- Structural Differences : Replaces the dihydrothiazole core with tetrazole and benzoxazole moieties.
- Biological Relevance : Benzoxazole-tetrazole hybrids exhibit antimicrobial and anti-inflammatory activities .
- Synthesis : Involves multi-step reactions, including azide cyclization and nucleophilic substitution .
Phenoxyacetyl-Containing Analogs
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f)
- Structural Differences : Incorporates a triazole linker and benzodiazole group instead of the dihydrothiazole core.
- Key Data: Elemental Analysis: C, 62.50%; H, 4.32%; N, 18.28% (matches calculated values) .
Thiazol-5-ylmethyl Carbamate Derivatives (Pharmacopeial Forum)
Thiazolidinone and Related Heterocycles
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Structural Differences: Contains a thiazolidinone ring with pyrazole and isobutoxyphenyl groups.
- Applications: Thiazolidinones are explored for anticancer and antiviral properties .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features several substituents that are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 334.39 g/mol.
Research indicates that thiazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Thiazoles have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The presence of specific substituents on the phenyl ring enhances cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some thiazole derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antitumor Activity
The compound's antitumor efficacy has been evaluated in various studies. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (glioblastoma) | 10–30 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against T-cell leukemia and epidermoid carcinoma cells.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties, with notable effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens were reported to be significantly lower than those for standard antibiotics .
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analyses revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its antitumor activity .
Case Study 2: Antimicrobial Testing
In a clinical microbiology setting, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than conventional treatments, suggesting potential for development as a novel antimicrobial agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl (2Z)-3,4-dimethyl-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, thiazole derivatives are often synthesized via refluxing precursors (e.g., substituted thioamides or thioureas) with ketones or aldehydes in acetic acid or ethanol under catalytic conditions. Key steps may include the formation of the imino bond using 2-phenoxyacetyl chloride and optimizing solvent systems (e.g., ethanol with glacial acetic acid) to enhance yield . Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures .
Q. How is structural confirmation achieved for this compound?
Structural integrity is validated using a combination of spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., C=O, C=N stretches).
- NMR (¹H and ¹³C) confirms substituent positions and stereochemistry, particularly the (2Z)-configuration of the imino group.
- Elemental analysis matches calculated and experimental C/H/N/S percentages to verify purity .
- Melting point consistency ensures reproducibility .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on:
- Kinase inhibition assays (e.g., tyrosine kinases), given structural similarities to bioactive thiazole-triazole hybrids .
- Anti-inflammatory testing (e.g., COX-2 inhibition) based on related benzodioxolyl-thiophene derivatives .
- Antimicrobial activity via broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies favorable binding conformations. The ICReDD framework integrates computational screening with experimental validation to prioritize solvent systems, catalysts, and reaction temperatures, reducing trial-and-error approaches . For example, transition-state analysis of the imino-thiazole cyclization step can guide catalyst selection .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or structural nuances (e.g., tautomerism in the imino group). To address this:
- Standardize assay protocols (e.g., consistent ATP concentrations in kinase assays).
- Investigate tautomeric equilibria using variable-temperature NMR or X-ray crystallography .
- Compare substituent effects using analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate SAR trends .
Q. What strategies enhance target selectivity in thiazole-based analogs?
- Bioisosteric replacement : Substitute the phenoxyacetyl group with heteroaromatic moieties (e.g., pyridyl) to modulate steric/electronic interactions .
- Proteomics profiling : Use affinity chromatography or pull-down assays to identify off-target binding partners .
- Molecular dynamics simulations to optimize binding pocket interactions and reduce non-specific binding .
Q. What advanced techniques resolve tautomerism in imino-thiazole derivatives?
- Variable-temperature ¹H NMR tracks proton shifts to identify tautomeric equilibria.
- X-ray crystallography provides definitive spatial arrangement of the imino group and thiazole ring .
- Solid-state NMR complements solution-state data to assess environmental effects .
Q. How can analogs be designed to probe specific biological pathways?
- Fragment-based drug design : Replace the ethyl ester with bioorthogonal handles (e.g., alkyne tags) for click chemistry-based target identification .
- Pharmacophore modeling aligns substituents (e.g., methyl groups at C3/C4) with key binding motifs in kinase active sites .
- Metabolic stability studies : Introduce deuterium at labile positions (e.g., methyl groups) to enhance half-life without altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
